Mizolastine dihydrochloride
Overview
Description
Mizolastine dihydrochloride is a second-generation, non-sedating antihistamine used primarily for the treatment of allergic conditions such as allergic rhinitis and urticaria. It is known for its high affinity and specificity for histamine H1 receptors, which helps in alleviating symptoms like sneezing, itching, and runny nose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Mizolastine dihydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes purification steps such as crystallization and filtration to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Mizolastine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the benzimidazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Mizolastine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on histamine receptors and its potential role in modulating immune responses.
Medicine: this compound is extensively researched for its therapeutic potential in treating allergic conditions and its safety profile in clinical settings.
Industry: It is used in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Mizolastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from interacting with its receptors on target cells, reducing symptoms such as itching, swelling, and vasodilation. The compound has limited penetration of the blood-brain barrier, which minimizes the risk of sedation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar non-sedating properties.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a high safety profile.
Uniqueness
Mizolastine dihydrochloride stands out due to its rapid onset of action and high specificity for histamine H1 receptors. Unlike some other antihistamines, it does not cross the blood-brain barrier significantly, reducing the likelihood of central nervous system side effects .
Properties
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBSKWNPRUHSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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